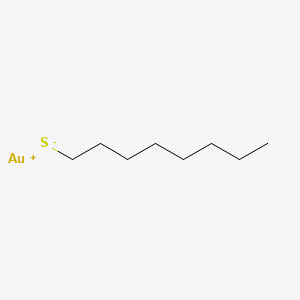
Gold octanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold octanethiolate is a chemical compound with the molecular formula C8H17AuS and a molecular weight of 342.25 g/mol. It is composed of a gold atom bonded to an octanethiolate group, which is a sulfur-containing organic molecule. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold octanethiolate can be synthesized through the reaction of gold chloride (AuCl3) with octanethiol (C8H17SH) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Gold octanethiolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: Substitution reactions involve replacing the thiolate group with other functional groups, which can be achieved using various reagents depending on the desired product.
Major Products Formed:
Oxidation Products: Gold oxide compounds.
Reduction Products: Reduced gold species.
Substitution Products: Various substituted gold compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Gold octanethiolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Employed in the study of cell membranes and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications.
Industry: Utilized in the development of sensors, catalysts, and electronic devices.
Wirkmechanismus
The mechanism by which gold octanethiolate exerts its effects involves its interaction with various molecular targets and pathways. The thiolate group can bind to gold surfaces, forming self-assembled monolayers (SAMs) that are used in sensor technology and surface modification. The gold core can also interact with biological molecules, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Gold nanoparticles
Gold sulfide
Gold halides
Eigenschaften
CAS-Nummer |
67939-82-6 |
|---|---|
Molekularformel |
C8H17AuS |
Molekulargewicht |
342.25 g/mol |
IUPAC-Name |
gold(1+);octane-1-thiolate |
InChI |
InChI=1S/C8H18S.Au/c1-2-3-4-5-6-7-8-9;/h9H,2-8H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
NXXPCKKHXAOGCX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[S-].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris(4-chlorophenyl)[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B15346881.png)


![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(3,4-dimethylphenyl)-](/img/structure/B15346888.png)
![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
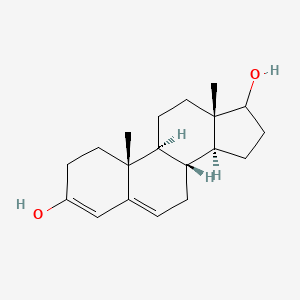
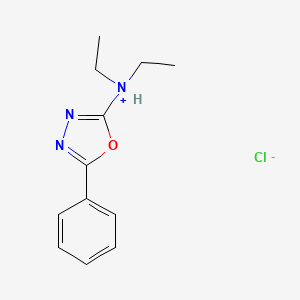

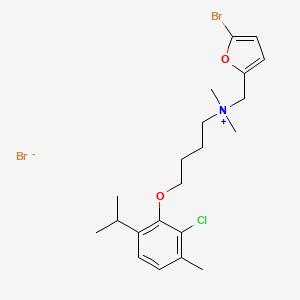
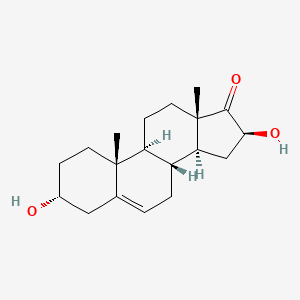
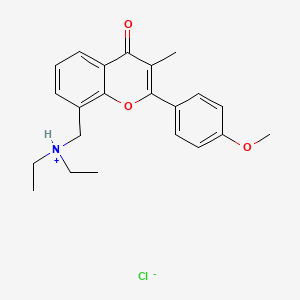
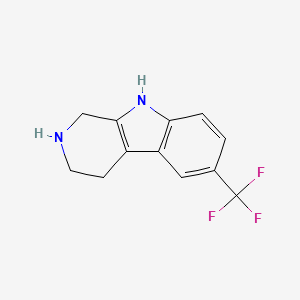
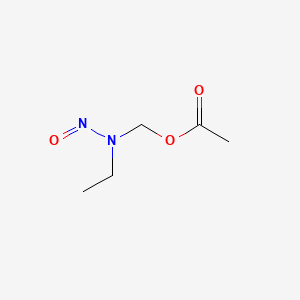
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
